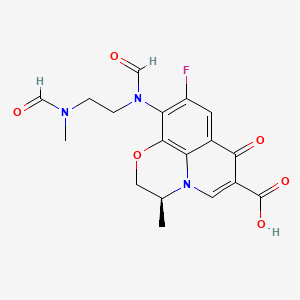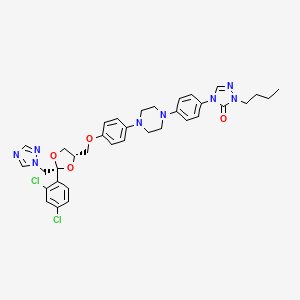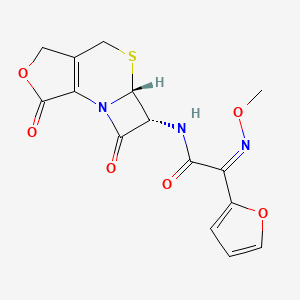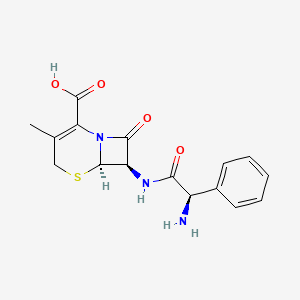
Erythromycin A 9,11-Imino Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . Erythromycin is a macrolide antibiotic with a broad spectrum of antibacterial activity .
Synthesis Analysis
This compound is an impurity in the synthesis of Erythromycin . The site-selective N-acylation of erythromycin hydrazone was achieved using acid chloride/triethylamine in methanol as the reaction system .Molecular Structure Analysis
The molecular formula of this compound is C37H66N2O12 . Its molecular weight is 730.93 .Chemical Reactions Analysis
This compound is involved in the synthesis of Erythromycin . It’s also mentioned that Erythromycin A is extremely acid-sensitive, leading to rapid inactivation in the stomach .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Erythromycin A 9,11-imino ether has been a subject of interest in the synthesis of azithromycin, a notable antibiotic. Yang, Goldsmith, and Rizzi (1994) demonstrated that the Beckmann rearrangement of erythromycin A 9(E)-oxime leads to the formation of 9,11-imino ether, which is a precursor to azithromycin (Yang, Goldsmith, & Rizzi, 1994). Additionally, a study by Zhang et al. (2011) synthesized 4″-O-carbamates of 11,12-cyclic carbonate erythromycin A 6,9-imino ether, showing favorable activity against erythromycin-susceptible Streptococcus pneumoniae (Zhang, Jiao, Yang, Liu, & Ma, 2011).
Ring Expansion and Structural Analysis
The synthesis of ring-expanded semisynthetic erythromycins through the Beckmann rearrangement of erythromycin A oxime was reported by Djokic et al. (1986), where the formation of erythromycin 6,9-imino ether and 9,11-imino ether is a key step (Djokic, Kobrehel, Lazarevski, Lopotar, Tamburašev, Kamenar, Nagl, & Vicković, 1986). Also, the study of the acid stability of azithromycin compared to erythromycin A by Fiese and Steffen (1990) underscores the significance of structural alterations, such as the substitution at the 9a position, in enhancing drug stability (Fiese & Steffen, 1990).
Novel Derivatives and Antimicrobial Activity
Research efforts also focus on developing novel erythromycin derivatives with enhanced antimicrobial activities. Nishimoto et al. (2001) synthesized erythromycin A 9-O-substituted oxime ether derivatives, which exhibited strong in vitro activity against Mycobacterium avium complex (Nishimoto, Narita, Ohmoto, Takahashi, Yoshizumi, Yoshida, Kado, Okezaki, & Kato, 2001). In another study, Wang et al. (2004) developed a bridging chemistry process to form an ether bridge between 6-O and 11-O of erythromycin A, creating new 6,11-O-bridged bicyclic ketolides with good antibacterial activities (Wang, Niu, Qiu, Phan, Chen, Polemeropoulos, & Or, 2004).
Wirkmechanismus
Target of Action
Erythromycin A 9,11-Imino Ether, like other macrolide antibiotics, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis , a vital process for bacterial growth and survival .
Mode of Action
The compound interacts with its target by binding to the 50S ribosomal subunit . This binding inhibits the translation of mRNA , effectively blocking the progression of nascent polypeptide chains
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Erythromycin A 9,11-Imino Ether, like other macrolides, interferes with protein synthesis . It does this by targeting the 52S ribosomal subunit, blocking the progression of nascent polypeptide chains. This interaction with the ribosome is a key aspect of its biochemical activity.
Cellular Effects
This compound has demonstrated favorable activity against erythromycin-susceptible Streptococcus pneumoniae . It also exhibits improved activity against erythromycin-resistant S. pneumoniae encoded by the erm gene and the erm and mef genes . These effects on various types of cells highlight its potential as an antibacterial agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 52S ribosomal subunit. By binding to this subunit, it inhibits bacterial protein synthesis, blocking the progression of nascent polypeptide chains. This mechanism of action is similar to that of other macrolide antibiotics.
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as other macrolides. Macrolides are generally metabolized in the liver, with enzymes such as cytochrome P450 playing a role in their metabolism .
Transport and Distribution
Like other macrolides, it is likely to be distributed throughout the body after administration .
Subcellular Localization
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Erythromycin A 9,11-Imino Ether involves the conversion of Erythromycin A to the imino ether derivative through a series of reactions.", "Starting Materials": ["Erythromycin A", "Methyl vinyl ether", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Toluene", "Ethyl acetate", "Water"], "Reaction": [ "Erythromycin A is treated with methyl vinyl ether and sodium hydride in methanol to form the 9-methoxy-11-vinyl ether derivative.", "The 9-methoxy-11-vinyl ether derivative is then reacted with hydrochloric acid to remove the 9-methoxy group and form the 9,11-unsaturated derivative.", "The 9,11-unsaturated derivative is then treated with sodium hydroxide in toluene to form the 9,11-diene derivative.", "The 9,11-diene derivative is then reacted with methanol and hydrochloric acid to form the 9,11-imino ether derivative.", "The 9,11-imino ether derivative is isolated and purified using ethyl acetate and water." ] } | |
CAS-Nummer |
161193-44-8 |
Molekularformel |
C37H66N2O12 |
Molekulargewicht |
730.9 g/mol |
IUPAC-Name |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34+,35-,36-,37-/m1/s1 |
InChI-Schlüssel |
NZDCTMQIUOEUSN-MKYKIHCTSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O |
Kanonische SMILES |
CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)



![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)



![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
